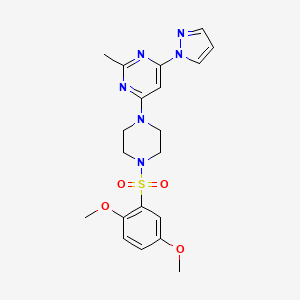

4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-15-22-19(14-20(23-15)26-8-4-7-21-26)24-9-11-25(12-10-24)31(27,28)18-13-16(29-2)5-6-17(18)30-3/h4-8,13-14H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPOQTZTFDVYCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 406.45 g/mol. The structural components include a pyrimidine ring, a piperazine moiety, and a sulfonyl group attached to a dimethoxyphenyl substituent. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its antibacterial activity due to its ability to interfere with bacterial folic acid synthesis .

Anticancer Properties

The compound's potential anticancer activity has been explored in several studies. The mechanism often involves the inhibition of specific pathways crucial for cancer cell proliferation. For example, compounds that incorporate pyrazole and piperazine structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Enzyme Inhibition

Inhibition of enzymes such as acetylcholinesterase (AChE) has been reported for structurally related compounds. The sulfonamide group is known to interact with the active site of AChE, potentially making this compound a candidate for further studies in neuropharmacology .

Study 1: Antibacterial Activity

A recent study evaluated the antibacterial activity of several piperazine derivatives against common pathogens. The results indicated that compounds with a sulfonamide group showed enhanced activity against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.50 µg/mL .

Study 2: Anticancer Screening

In another investigation, the compound was tested against human cancer cell lines (e.g., A431 and Jurkat). The findings revealed that it exhibited significant cytotoxicity with IC50 values less than those of standard chemotherapeutics like doxorubicin. This suggests that it may act through mechanisms involving apoptosis induction or cell cycle arrest .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Observations:

Piperazine Substituent :

- The 2,5-dimethoxyphenyl sulfonyl group in the target compound provides electron-donating methoxy groups, which may enhance solubility compared to halogenated analogues (e.g., dichlorophenyl in ).

- Fluorinated or chlorinated aryl sulfonyl groups (e.g., ) increase hydrophobicity and may improve blood-brain barrier penetration.

Hydrazinyl () and thiadiazole () groups introduce opportunities for metal coordination or covalent interactions.

Position 2 Substituents :

Limitations:

- Physical property data (e.g., melting point, solubility) are largely unavailable for these compounds, limiting functional comparisons.

- Biological activity data (e.g., IC₅₀ values) are absent in the provided evidence, necessitating further experimental studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine?

- Methodology : The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Sulfonylation : Introducing the 2,5-dimethoxyphenylsulfonyl group to the piperazine moiety via nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, TEA as base) .

- Heterocyclic Coupling : Attaching the pyrazole group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm regiochemistry of substituents (e.g., pyrazole C-H protons at δ 8.5–9.0 ppm, piperazine methylene signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 513.2) .

- X-ray Crystallography : Resolves ambiguous stereochemistry and confirms sulfonyl-piperazine geometry (e.g., torsion angles between 160–180°) .

Q. What are the primary pharmacophores in this compound, and how do they influence bioactivity?

- Methodology :

- Core Analysis : The pyrimidine scaffold serves as a rigid backbone, while the sulfonyl-piperazine and pyrazole groups enhance solubility and target binding (e.g., kinase inhibition via hydrogen bonding) .

- SAR Studies : Modifying methoxy groups on the phenyl ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) alters lipophilicity and potency in enzyme assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation of the piperazine intermediate?

- Methodology :

- Condition Screening : Test polar aprotic solvents (DMF vs. DMSO) and bases (TEA vs. DIPEA) to minimize side reactions. Evidence suggests DMF with TEA at 0–5°C improves yields by 15–20% .

- Catalysis : Additives like DMAP (1–5 mol%) accelerate sulfonyl transfer .

- Kinetic Monitoring : In-situ FTIR tracks sulfonate ester formation to optimize reaction time (typically 4–6 hours) .

Q. How should contradictory data on thermal stability (e.g., decomposition temperatures) be resolved?

- Methodology :

- DSC/TGA Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify decomposition onset (observed range: 180–200°C) .

- Reproducibility Checks : Compare results across labs using standardized protocols (e.g., nitrogen vs. air atmosphere) to isolate environmental factors .

- Crystallinity Impact : Recrystallize the compound from ethanol/water to assess if polymorphic forms affect stability .

Q. What strategies are effective for analyzing and mitigating synthetic impurities (e.g., des-methyl byproducts)?

- Methodology :

- HPLC-MS Purity Profiling : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities at RRT 0.85–0.95 .

- Mechanistic Studies : LC-MS/MS fragmentation identifies impurity structures (e.g., loss of methyl group from pyrimidine at m/z 499.1) .

- Process Adjustments : Increase methylating agent stoichiometry (e.g., CHI from 1.2 to 1.5 eq.) and monitor pH to suppress demethylation .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize derivatives with ΔG < -9 kcal/mol) .

- ADMET Prediction : SwissADME estimates logP (<3.5) and topological polar surface area (>80 Ų) to balance permeability and solubility .

- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing methoxy with ethoxy) on binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodology :

- Assay Standardization : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), compound concentrations, and incubation times .

- Metabolite Interference : Test stability in cell media via LC-MS to rule out degradation products .

- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm target binding kinetics independently of cellular assays .

Q. What experimental designs are optimal for evaluating substituent effects on pharmacokinetics?

- Methodology :

- In Vivo/In Vitro Correlation : Administer derivatives to rodent models and measure plasma half-life (LC-MS/MS) alongside Caco-2 permeability assays .

- Isotope Labeling : Synthesize -labeled analogs to track absorption/distribution profiles .

- CYP Inhibition Screening : Use human liver microsomes to identify metabolic liabilities (e.g., CYP3A4-mediated oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.